2-(2-(4-((2-Chloroethyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium acetate
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Overview
Description
2-(2-(4-((2-Chloroethyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium acetate is a synthetic organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-((2-Chloroethyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium acetate typically involves multiple steps:
Formation of the indole core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Vinylation: The indole core is then subjected to a vinylation reaction, often using a vinyl halide in the presence of a base.
Substitution with 2-chloroethylmethylamine: The vinylated indole undergoes a substitution reaction with 2-chloroethylmethylamine, typically in the presence of a suitable solvent and catalyst.
Acetylation: Finally, the compound is acetylated using acetic anhydride to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-((2-Chloroethyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloroethyl group, using nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Thiols or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of thioethers or secondary amines.
Scientific Research Applications
2-(2-(4-((2-Chloroethyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium acetate is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-(2-(4-((2-Chloroethyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium acetate involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also interact with proteins and enzymes, inhibiting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(4-((2-Bromoethyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium acetate
- 2-(2-(4-((2-Iodoethyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium acetate
Uniqueness
2-(2-(4-((2-Chloroethyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium acetate is unique due to the presence of the chloroethyl group, which imparts specific reactivity and biological activity. Compared to its bromo and iodo analogs, the chloro compound is more commonly used due to its balance of reactivity and stability.
Properties
CAS No. |
72252-45-0 |
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Molecular Formula |
C24H29ClN2O2 |
Molecular Weight |
412.9 g/mol |
IUPAC Name |
N-(2-chloroethyl)-N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;acetate |
InChI |
InChI=1S/C22H26ClN2.C2H4O2/c1-22(2)19-7-5-6-8-20(19)25(4)21(22)14-11-17-9-12-18(13-10-17)24(3)16-15-23;1-2(3)4/h5-14H,15-16H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
GMIHMJDYWZDDEC-UHFFFAOYSA-M |
Isomeric SMILES |
CC(=O)[O-].CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=CC=C(C=C3)N(C)CCCl)C)C |
Canonical SMILES |
CC(=O)[O-].CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC=C(C=C3)N(C)CCCl)C)C |
Origin of Product |
United States |
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